2-Methoxycarbonyl-3-fluorophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

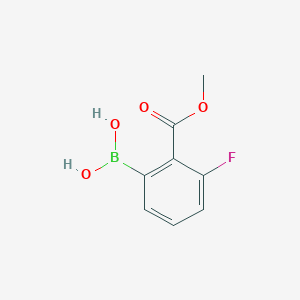

2-Methoxycarbonyl-3-fluorophenylboronic acid is a chemical compound with the molecular formula C8H8BFO4 and a molecular weight of 197.96 . It is a solid substance and its IUPAC name is 3-fluoro-2-(methoxycarbonyl)phenylboronic acid .

Molecular Structure Analysis

The molecular structure of 2-Methoxycarbonyl-3-fluorophenylboronic acid can be represented by the SMILES string FC1=CC=CC(B(O)O)=C1C(OC)=O . This indicates that the molecule consists of a phenyl ring with a fluorine atom and a boronic acid group attached to it, as well as a methoxycarbonyl group.Physical And Chemical Properties Analysis

2-Methoxycarbonyl-3-fluorophenylboronic acid is a solid substance . It should be stored at a temperature between 2-8°C .Scientific Research Applications

Synthesis of Novel Compounds

“2-Methoxycarbonyl-3-fluorophenylboronic acid” can be used in the synthesis of novel compounds. For instance, it has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .

Palladium-Catalyzed Cross-Couplings

This compound is also used in palladium-catalyzed cross-couplings . This is a type of reaction that is widely used in organic chemistry for the formation of carbon-carbon bonds, a key step in the synthesis of many complex organic molecules.

Synthesis of o-Phenylphenols

“2-Methoxycarbonyl-3-fluorophenylboronic acid” has been used in the synthesis of o-phenylphenols . These compounds are potent leukotriene B4 receptor agonists, which means they can bind to these receptors and activate them, potentially leading to various biological effects.

Preparation of Phenylboronic Catechol Esters

This compound can be used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes, which are used in various applications including fuel cells and batteries.

Diastereoselective Synthesis of Trisubstituted Allylic Alcohols

“2-Methoxycarbonyl-3-fluorophenylboronic acid” can be used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation . This is a useful method for the synthesis of complex organic molecules with multiple chiral centers.

Research and Development

As a boronic acid, “2-Methoxycarbonyl-3-fluorophenylboronic acid” is likely to have applications in research and development. Boronic acids are important reagents in organic synthesis and are used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions .

Safety and Hazards

The compound is classified under GHS07 for safety . It may cause skin and eye irritation, and may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection . If the compound comes into contact with the skin, it should be washed off with plenty of soap and water .

properties

IUPAC Name |

(3-fluoro-2-methoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO4/c1-14-8(11)7-5(9(12)13)3-2-4-6(7)10/h2-4,12-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMZEXVUWASNEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)C(=O)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402566 |

Source

|

| Record name | 2-METHOXYCARBONYL-3-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256355-33-5 |

Source

|

| Record name | 2-METHOXYCARBONYL-3-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Chloro(dideuterio)methyl]-4-fluorobenzene](/img/structure/B36288.png)